molecular formula C13H11FN2O2 B8652596 benzyl N-(5-fluoropyridin-3-yl)carbamate

benzyl N-(5-fluoropyridin-3-yl)carbamate

Cat. No.: B8652596
M. Wt: 246.24 g/mol
InChI Key: FTFVWWRLMZXDIX-UHFFFAOYSA-N
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Description

Benzyl N-(5-fluoropyridin-3-yl)carbamate is a carbamate derivative featuring a benzyl-protected carbamate group attached to a 5-fluoropyridin-3-yl moiety. Carbamates are widely used in medicinal chemistry due to their stability, bioavailability, and enzyme-targeting capabilities . The fluorine atom at the 5-position of the pyridine ring likely enhances electronic effects and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

benzyl N-(5-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C13H11FN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

FTFVWWRLMZXDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-fluoropyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-fluoropyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: De-fluorinated or reduced pyridine derivatives

    Substitution: Various substituted carbamates

Scientific Research Applications

Benzyl N-(5-fluoropyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl N-(5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

  • Benzyl N-(5-Oxopyrrolidin-3-yl)carbamate (CAS 88016-16-4): This analog replaces the fluoropyridine ring with a 5-oxopyrrolidin-3-yl group. The pyrrolidinone ring introduces a polar, hydrogen-bond-accepting carbonyl group, altering solubility and target interactions compared to the fluoropyridine derivative. Molecular weight: 234.25 g/mol (C₁₂H₁₄N₂O₃) .
  • 17-O-[N-(Benzyl)carbamoyl] Latrunculin Derivatives :
    In antimetastatic studies, replacing a phenyl group with a benzyl carbamate (as in compound 6 vs. 5) improved activity against prostate cancer cell invasion. The benzyl carbamate’s bulkiness and lipophilicity may enhance membrane permeability .
  • Isosorbide-Based Benzyl Carbamates :
    These compounds feature a benzyl carbamate at the 2-position of isosorbide, showing selective butyrylcholinesterase (BuChE) inhibition. The carbamate’s position and substituent (e.g., benzyl vs. tert-butyl) critically influence enzyme selectivity .

Key Substituent Effects

Compound Name Substituent/Ring Molecular Weight (g/mol) Key Functional Features
Benzyl N-(5-fluoropyridin-3-yl)carbamate 5-Fluoropyridine Calculated: ~260.25 Fluorine enhances electronegativity
Benzyl N-(5-oxopyrrolidin-3-yl)carbamate 5-Oxopyrrolidine 234.25 Polar carbonyl group
17-O-[N-(Benzyl)carbamoyl] Latrunculin A Benzyl carbamate side chain N/A Improved antimetastatic activity
Isosorbide di-ethyl carbamate Ethyl carbamate ~318.3 Dual carbamates for AChE inhibition

Structure-Activity Relationship (SAR) Insights

  • Carbamate Position and Selectivity :
    In isosorbide derivatives, a single benzyl carbamate at the 2-position maximizes BuChE selectivity, while di-carbamates (e.g., di-ethyl or di-4-nitrophenyl) shift activity toward acetylcholinesterase (AChE) inhibition . This suggests that substituent number and placement on the core scaffold dictate target specificity.
  • Fluorine Substitution :
    Fluorine’s electron-withdrawing effect in the 5-fluoropyridine ring may increase metabolic stability and influence binding to enzymes or receptors, analogous to fluorinated drugs like 5-fluorouracil.
  • Benzyl vs. Alternative Protecting Groups : Benzyl carbamates (vs. tert-butyl or dibenzyl) balance lipophilicity and steric hindrance, optimizing both synthetic accessibility and bioactivity. For example, tert-butyl carbamates in intermediates (e.g., Formula 7) may offer better stability under acidic conditions .

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